molecular formula C4H9O4P B1222176 2-(Dimethylphosphoryl)-2-hydroxyacetic acid CAS No. 91154-17-5

2-(Dimethylphosphoryl)-2-hydroxyacetic acid

Cat. No. B1222176
CAS RN: 91154-17-5
M. Wt: 152.09 g/mol
InChI Key: UTDPHALOLFEIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phosphonic acid derivatives, such as 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid, involves a series of reactions starting from N-phthaloylglycine. This process includes reactions with formic acid and formaldehyde to achieve N-methylated derivatives, showcasing the complexity and versatility in synthesizing phosphonic acid compounds (Griffiths et al., 1997).

Molecular Structure Analysis

Studies on dimethyl 2-hydroxy-3-benzoylpropylphosphonate reveal significant intramolecular interactions between the hydroxyl oxygen and the phosphorus atom, indicating strong hydrogen bonding that influences the molecular structure and stability of such compounds (Bourne et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving 2-(Dimethylphosphoryl)-2-hydroxyacetic acid derivatives demonstrate the reactivity of phosphorus-containing compounds. For example, the reaction of dialkyl phosphites with α-enones leads to the synthesis of diphosphonates and 1,2-oxaphospholanes, showing the compound's capability to undergo complex chemical transformations (Öhler & Zbiral, 1991).

Physical Properties Analysis

The synthesis and characterization of related compounds, like divalent metal complexes of 2-fluorophenoxy-acetic acid, provide insights into the physical properties of such molecules, including crystal structure and hydrogen-bonded cyclic dimer formation, which are crucial for understanding the physical behavior of 2-(Dimethylphosphoryl)-2-hydroxyacetic acid derivatives (Kennard et al., 1986).

Chemical Properties Analysis

Research into the chemical properties of 2-(Dimethylphosphoryl)-2-hydroxyacetic acid and its analogs often involves exploring their reactivity and interactions with other chemical entities. Studies on the synthesis of 2-Acylamino-2-deoxy-D-glucopyranose derivatives using dimethylphosphinothioic mixed anhydride method highlight the functional group transformations and reactivity patterns typical of phosphorus-containing compounds (Inazu et al., 1988).

Scientific Research Applications

Metabolic Pathways in Agriculture

A study by Hamburg et al. (2001) investigated the metabolic pathways of 2,4-dichlorophenoxyacetic acid, a compound related to 2-(Dimethylphosphoryl)-2-hydroxyacetic acid. This research is significant in understanding the degradation and transformation of such chemicals in agricultural contexts, particularly in crops like wheat and potatoes. The primary metabolic pathway identified involved ester hydrolysis followed by the formation of base-labile 2,4-D conjugates, providing insights into the behavior of similar compounds in agricultural environments. This research is crucial for understanding the environmental impact and safety of chemical applications in agriculture (Hamburg et al., 2001).

Applications in Fine Chemicals

Lin Qia (2014) discussed the importance of hydroxyacetic acid, closely related to 2-(Dimethylphosphoryl)-2-hydroxyacetic acid, as a bulk fine chemical intermediate. This compound finds extensive use in various industrial applications, including adhesives, metal cleaning, biodegradable materials, dyeing, and textiles. Its role as a component in personal care products further highlights its versatility and importance in the chemical industry. The study provides a comprehensive analysis of the synthetic routes and market prospects of hydroxyacetic acid, emphasizing its significance in various industrial sectors (Lin Qia, 2014).

Chemical Synthesis and Molecular Studies

Griffiths et al. (1997) conducted research on the synthesis of amino-hydroxy-substituted ethylene bisphosphonic acids and their derivatives, which are structurally related to 2-(Dimethylphosphoryl)-2-hydroxyacetic acid. This research is crucial in the field of chemical synthesis, providing insights into the preparation and properties of these complex molecules. Such studies are fundamental in expanding our understanding of chemical reactions and molecular interactions, which can be applied to various fields, including medicinal chemistry and material science (Griffiths et al., 1997).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling and disposing of the compound .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

2-dimethylphosphoryl-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-9(2,8)4(7)3(5)6/h4,7H,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDPHALOLFEIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919924
Record name (Dimethylphosphoryl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylphosphoryl)-2-hydroxyacetic acid

CAS RN

91154-17-5
Record name 2-Methylphosphinoyl-2-hydroxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091154175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylphosphoryl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylphosphoryl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

14.8 g (0.2 mol) of glyoxylic acid hydrate in 80 ml of ethyl acetate are added dropwise to a solution of 15.6 g (0.2 mol) of dimethylphosphine oxide in 80 ml of ethyl acetate. During this addition, the temperature rises slightly. The mixture is stirred at 25° C. for 24 hours and the product is filtered off with suction and washed with a little ethyl acetate to give, after drying, 20.2 g (66.5%) of the desired product of melting point 206°-208°.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 2
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 3
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 4
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 5
2-(Dimethylphosphoryl)-2-hydroxyacetic acid
Reactant of Route 6
2-(Dimethylphosphoryl)-2-hydroxyacetic acid

Citations

For This Compound
4
Citations
KM Patel, D Teran, S Zheng, A Kandale… - … A European Journal, 2017 - Wiley Online Library
Ketol‐acid reductoisomerase (KARI) is an NAD(P)H and Mg 2+ ‐dependent enzyme of the branched‐chain amino acid (BCAA) biosynthesis pathway. Here, the first crystal structures of …
T Bayaraa, JL Kurz, KM Patel… - … A European Journal, 2020 - Wiley Online Library
Ketol‐acid reductoisomerase (KARI), the second enzyme in the branched‐chain amino acid biosynthesis pathway, is a potential drug target for bacterial infections including …
X Lin, JL Kurz, KM Patel, SJ Wun… - … A European Journal, 2021 - Wiley Online Library
New drugs aimed at novel targets are urgently needed to combat the increasing rate of drug‐resistant tuberculosis (TB). Herein, the National Cancer Institute Developmental …
A Kandale, K Patel, WM Hussein, SJ Wun… - Journal of Medicinal …, 2021 - ACS Publications
New drugs to treat tuberculosis (TB) are urgently needed to combat the increase in resistance observed among the current first-line and second-line treatments. Here, we propose ketol-…
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.